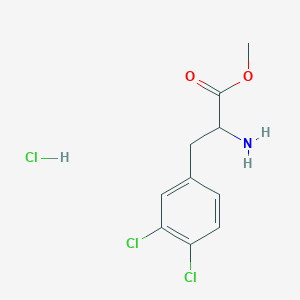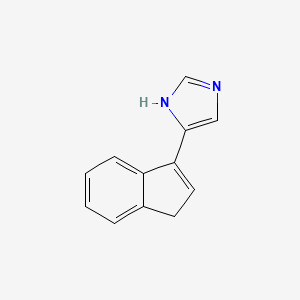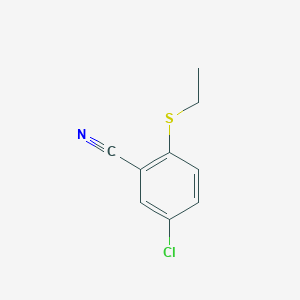![molecular formula C18H27NO3 B8673729 4-[(Benzyloxy)methyl]-1-Boc-piperidine](/img/structure/B8673729.png)
4-[(Benzyloxy)methyl]-1-Boc-piperidine
概要
説明
4-[(Benzyloxy)methyl]-1-Boc-piperidine is a chemical compound that features a piperidine ring substituted with a benzyloxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzyloxymethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with benzyl chloromethyl ether in the presence of a base to introduce the benzyloxymethyl group.
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-[(Benzyloxy)methyl]-1-Boc-piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form a benzyloxycarbonyl group.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxycarbonyl derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
4-[(Benzyloxy)methyl]-1-Boc-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
作用機序
The mechanism of action of 4-[(Benzyloxy)methyl]-1-Boc-piperidine involves its ability to act as a protecting group for the piperidine nitrogen, thereby preventing unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring. The benzyloxymethyl group can also be cleaved under specific conditions, providing additional versatility in synthetic applications .
類似化合物との比較
Similar Compounds
- 4-(Methoxymethyl)-1-(tert-butoxycarbonyl)piperidine
- 4-(Ethoxymethyl)-1-(tert-butoxycarbonyl)piperidine
- 4-(Isopropoxymethyl)-1-(tert-butoxycarbonyl)piperidine
Uniqueness
4-[(Benzyloxy)methyl]-1-Boc-piperidine is unique due to the presence of the benzyloxymethyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .
特性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
tert-butyl 4-(phenylmethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-11-9-16(10-12-19)14-21-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
InChIキー |
ZMXQSXFBPWGOAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Boc-4-[Hydroxy-(4-methoxyphenyl)methyl]piperidine](/img/structure/B8673730.png)

